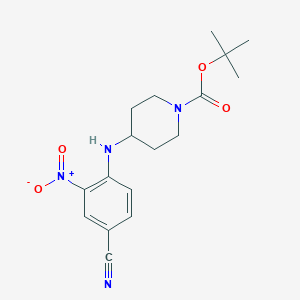

tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands and assignments:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2970–2860 | C–H asymmetric/symmetric stretches (tert-butyl) |

| 2231 | C≡N stretch (cyano group) |

| 1705 | C=O stretch (carbamate carbonyl) |

| 1520, 1350 | Asymmetric/symmetric NO₂ stretches |

| 1250 | C–O–C stretch (Boc group) |

| 760 | C–H out-of-plane bending (para-substituted phenyl) |

Data sourced from FT-IR spectra of structurally related piperidine carbamates and nitroaromatics.

Raman Spectroscopy

Prominent Raman shifts include:

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| 1601 | Phenyl ring C=C stretching |

| 1327 | NO₂ symmetric stretching |

| 1267 | C–N stretching (piperidine-amino) |

| 1443 | CH₂/CH₃ bending (tert-butyl) |

The cyano group’s Raman signal at 2231 cm⁻¹ is characteristically sharp, while the nitro group’s asymmetric stretch appears as a medium-intensity band at 1520 cm⁻¹ .

Properties

IUPAC Name |

tert-butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-17(2,3)25-16(22)20-8-6-13(7-9-20)19-14-5-4-12(11-18)10-15(14)21(23)24/h4-5,10,13,19H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGKNHSNDDFAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594291 | |

| Record name | tert-Butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320406-05-1 | |

| Record name | tert-Butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

The synthesis of this compound is carried out under the following conditions:

- Solvent : N,N-dimethylformamide (DMF)

- Base : N-ethyl-N,N-diisopropylamine

- Temperature : Room temperature (20°C)

- Duration : 72 hours.

Procedure

-

- Piperidine derivative

- 4-cyano-2-nitroaniline

- tert-butyl chloroformate

-

- Combine the piperidine derivative with tert-butyl chloroformate in DMF.

- Add N-ethyl-N,N-diisopropylamine to the reaction mixture to facilitate the formation of the carbamate group.

- Introduce 4-cyano-2-nitroaniline to the solution to enable coupling reactions.

- Maintain the reaction mixture at room temperature for 72 hours to ensure complete conversion.

Yield :

The synthesis yields this compound with a high purity, confirmed by HPLC analysis (retention time = 19.3 minutes).

Analytical Data

High Performance Liquid Chromatography (HPLC) :

The purity of the synthesized compound is verified using HPLC, which shows a retention time of approximately 19.3 minutes.

Mass Spectrometry :

Exact mass determination confirms the molecular weight of the compound as 346.38 g/mol.

Comparison of Synthesis Routes

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Hydrogenation: Using hydrogen gas and a palladium catalyst for reduction reactions.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Acids or bases: For hydrolysis reactions.

Major Products:

Amino derivatives: From the reduction of the nitro group.

Substituted piperidines: From nucleophilic substitution reactions.

Carboxylic acids: From hydrolysis of the ester group.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Mechanism of Action: The compound has been studied for its potential as an anticancer agent. Its structure allows for interaction with biological targets involved in cell proliferation and apoptosis.

- Case Study: In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating its potential as a lead compound for further development .

-

Neuroprotective Effects

- Research Findings: Preliminary research suggests that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

- Case Study: Animal models have demonstrated reduced neuronal damage when treated with this compound following induced neurotoxicity, suggesting a protective effect against oxidative stress .

-

Antimicrobial Properties

- Application in Microbiology: The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.

- Case Study: A series of experiments conducted on Gram-positive and Gram-negative bacteria revealed significant inhibition of bacterial growth, highlighting its utility in developing new antibiotics .

Material Science Applications

- Polymer Synthesis

- Role in Polymer Chemistry: tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate can serve as a functional monomer in the synthesis of advanced polymers with tailored properties.

- Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

- Nanomaterials

- Nanocomposite Development: The compound's unique chemical structure allows it to be incorporated into nanocomposites, enhancing their mechanical and thermal properties.

- Case Study: Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes or receptors. The piperidine ring provides a scaffold that can fit into binding sites of proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to other Boc-protected piperidine derivatives with aromatic amino substituents. Key differences lie in the substituents on the phenyl ring and their positions, which influence reactivity, biological activity, and physicochemical properties.

Table 1: Structural Comparison of Analogous Compounds

*Calculated based on molecular formula (C₁₈H₂₃N₃O₄).

Key Differences and Implications:

Substituent Effects on Reactivity: The 2-nitro group in the target compound facilitates electrophilic substitution reactions, while the 4-cyano group enhances electron-withdrawing effects, stabilizing intermediates in synthesis .

Physicochemical Properties: The target compound’s cyano and nitro groups contribute to a higher molecular weight (~360 g/mol) compared to simpler analogs like tert-butyl 4-(phenylamino)piperidine-1-carboxylate (276.4 g/mol) . Polarity: Nitro and cyano groups increase polarity, affecting solubility in organic solvents.

Biological Activity :

- Derivatives with electron-deficient aromatic rings (e.g., nitro-substituted) are common in kinase or receptor-binding scaffolds. For example, the 4-fluoro-5-methyl analog in is tailored for M1 receptor targeting.

- The unsubstituted phenyl analog in lacks bioactivity but serves as a reference standard.

Biological Activity

tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate (CAS Number: 320406-05-1) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and analgesic domains. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C17H22N4O4

- Molecular Weight : 346.38 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a cyano-nitrophenyl moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound involves several steps:

- Reagents : N-ethyl-N,N-diisopropylamine and N,N-dimethylformamide.

- Conditions : The reaction typically occurs at room temperature for an extended period (up to 72 hours).

- Yield : The synthesis can yield up to 100% under optimized conditions .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

These values indicate that the compound exhibits significant inhibitory activity against COX enzymes, suggesting its potential as an anti-inflammatory agent .

The proposed mechanism involves the binding of the compound to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. The presence of the nitrophenyl group is believed to enhance this interaction due to its electron-withdrawing properties, which stabilize the transition state during enzyme catalysis .

In Vivo Studies

In animal models, particularly carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in swelling compared to control groups treated with standard anti-inflammatory drugs like diclofenac .

Structure–Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the piperidine ring and variations in substituents on the phenyl group can significantly affect biological activity. For instance, compounds with additional electron-withdrawing groups showed enhanced potency against COX enzymes, suggesting that further optimization could lead to more effective derivatives .

Q & A

Q. What are the key steps and challenges in synthesizing tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate?

The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:

- Nitro and cyano group introduction : Reacting 4-cyano-2-nitroaniline with tert-butyl piperidine-1-carboxylate derivatives via nucleophilic aromatic substitution (NAS) under acidic conditions .

- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group on piperidine is stable under basic conditions but cleaved under strong acids (e.g., TFA), enabling selective modifications .

- Purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Challenges include managing competing side reactions from the nitro group’s electron-withdrawing effects, requiring precise temperature control (0–5°C) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Respiratory protection (N95 masks) is advised due to potential inhalation hazards .

- Ventilation : Use fume hoods to mitigate vapor exposure.

- Waste disposal : Segregate waste in labeled containers and collaborate with certified biohazard disposal services to prevent environmental contamination .

Q. Which analytical techniques are optimal for characterizing this compound?

- GC-MS : Confirms molecular weight (e.g., fragmentation patterns of the Boc group at m/z 57) and purity .

- FTIR-ATR : Identifies functional groups (e.g., C≡N stretch ~2240 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .

- HPLC-TOF : Validates exact mass (Δppm < 2) and detects impurities .

Q. How is this compound applied in medicinal chemistry research?

It serves as:

- Drug impurity reference : Calibrates analytical methods for quality control in APIs (active pharmaceutical ingredients) .

- Pharmacophore precursor : The nitro and cyano groups are bioisosteres for designing kinase inhibitors or antimicrobial agents .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of the nitro and cyano groups under varying conditions?

- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, but competing cyano reduction may occur. Use selective conditions (e.g., Fe/HCl) to preserve the cyano group .

- Acid/base stability : The nitro group stabilizes the aromatic ring against hydrolysis, while the Boc group degrades in strong acids (pH < 2) .

Q. How can researchers resolve contradictions in analytical data (e.g., GC-MS vs. NMR)?

- Cross-validation : Re-analyze samples using orthogonal techniques (e.g., compare GC-MS retention time with NMR aromatic proton signals δ 7.5–8.5 ppm) .

- Isotopic labeling : Use ¹³C-labeled standards to confirm assignments in complex spectra .

Q. What strategies optimize synthetic routes for higher yield and purity?

Q. How does the compound interact with biological targets (e.g., enzymes)?

- Docking studies : The piperidine ring and nitro group may hydrogen-bond with ATP-binding pockets in kinases. Validate via SPR (surface plasmon resonance) assays .

- Metabolic stability : Cyano groups resist hepatic CYP450 oxidation, enhancing half-life in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.